molecular formula C21H17F2N3O3S B2455845 N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-61-6

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2455845
CAS RN: 899961-61-6
M. Wt: 429.44
InChI Key: LLJOIXZYKGABSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17F2N3O3S and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopy

Several studies have focused on the molecular structure, vibrational spectroscopy, and quantum chemical analysis of sulfanyl acetamide derivatives. These studies provide insights into the electronic structure, vibrational signatures, and stereo-electronic interactions that contribute to the stability and reactivity of these compounds. For example, vibrational spectroscopic analysis combined with quantum computational approaches has been used to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, elucidating its vibrational signatures and the effects of rehybridization and hyperconjugation on its molecular structure (Mary et al., 2022).

Antifolate and Antitumor Activity

Several papers report on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidines and thiazolidin derivatives as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating their potential as antitumor agents. These studies highlight the design and synthesis of compounds with varying substitutions, aiming to enhance their inhibitory potency against key enzymes involved in nucleotide synthesis pathways critical for cancer cell proliferation. For instance, compounds have been synthesized to investigate their dual inhibitory activities against DHFR and TS, indicating their potential as dual-target antitumor agents (Gangjee et al., 2008).

Antiviral Applications

Research into sulfanyl acetamides also extends into antiviral applications, where these compounds are investigated for their potential to inhibit viral proteins or enzymes. This includes studies on the synthesis and molecular docking of sulfanyl acetamide derivatives against SARS-CoV-2 protein, suggesting a promising avenue for developing novel antiviral therapeutics (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S/c1-2-9-26-20(28)19-18(13-5-3-4-6-16(13)29-19)25-21(26)30-11-17(27)24-15-10-12(22)7-8-14(15)23/h3-8,10H,2,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJOIXZYKGABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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